molecular formula C23H19N3O3S B2514206 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide CAS No. 1226427-80-0

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

Cat. No. B2514206
CAS RN: 1226427-80-0
M. Wt: 417.48
InChI Key: JDUNONXYAFBLAF-UHFFFAOYSA-N
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Description

The compound "N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide" is a complex molecule that appears to be related to a class of compounds that include pyrazole and thiophene moieties, which are often synthesized for their potential biological activities. The papers provided discuss various pyrazole derivatives with different substituents and their synthesis, structural analysis, and potential applications in pharmacology and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides is achieved through a Suzuki cross-coupling reaction . These methods provide a framework for the synthesis of the compound , which likely involves a multi-step synthetic route including the formation of the pyrazole core, introduction of the thiophene group, and subsequent functionalization to introduce the xanthene moiety.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system and specific hydrogen bond interactions . These techniques are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their functional groups. The presence of a carboxamide group, for example, can lead to reactions with amines or other nucleophiles. The reaction between a pyrazole carboxylic acid and aminophenols leads to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The compound may also undergo similar reactions, which could be utilized for further functionalization or for the formation of larger supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and electronic properties. DFT calculations can provide insights into reactivity parameters such as HOMO-LUMO energy gaps and electrophilicity indices . Additionally, the thermal stability and solubility of these compounds can be assessed through experimental studies, as demonstrated by the thermo-optical studies of a novel pyrazole derivative . These properties are essential for determining the potential applications of the compound in pharmaceuticals or materials science.

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Molecular Interactions : Compounds similar to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide have been synthesized and analyzed for their crystal structure and molecular interactions. These studies provide insights into the structural properties and potential applications in materials science and pharmaceuticals (Prabhuswamy et al., 2016).

Medicinal Chemistry

  • Antimicrobial Activity : Research on similar pyrazole derivatives has shown potential in the development of new antimicrobial agents. These compounds have demonstrated efficacy against various bacteria and fungi, indicating their utility in addressing antibiotic resistance (Sowmya et al., 2018).

Material Science

  • Thermo-optical Studies : Compounds with structural similarities to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide have been characterized for their thermo-optical properties, which are valuable for material science applications (Kumara et al., 2018).

Drug Development

  • Potential Antidepressant Activity : Research into related pyrazole derivatives has uncovered their potential as antidepressant medications. These compounds have been evaluated for their ability to modulate mood-related symptoms in preclinical models (Mathew et al., 2014).

Computational Chemistry

  • Molecular Docking and Computational Analysis : Studies on related compounds have employed molecular docking and computational analysis to predict interaction with biological targets. This approach is crucial in drug design and understanding the mechanism of action at the molecular level (Talupur et al., 2021).

properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c27-12-11-26-21(14-17(25-26)20-10-5-13-30-20)24-23(28)22-15-6-1-3-8-18(15)29-19-9-4-2-7-16(19)22/h1-10,13-14,22,27H,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUNONXYAFBLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=NN4CCO)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

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